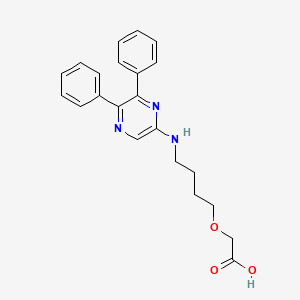
2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid is a compound that belongs to the class of pyrazines It is characterized by the presence of a pyrazine ring substituted with phenyl groups at positions 5 and 6, and an amino group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid typically involves the reaction of 5,6-diphenylpyrazine with an appropriate amine and butoxyacetic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions
2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the butoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
科学的研究の応用
2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases such as pulmonary arterial hypertension.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid involves its interaction with specific molecular targets. It binds to G protein-coupled receptors, particularly the IP receptor, on the surface of endothelial cells, arterial smooth muscle, and platelets. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological effects such as vasodilation .
類似化合物との比較
Similar Compounds
Selexipag: A selective prostacyclin receptor agonist with a similar structure.
MRE-269: An active metabolite of Selexipag with comparable pharmacological properties.
Uniqueness
2-(4-((5,6-Diphenylpyrazin-2-yl)amino)butoxy)acetic acid is unique due to its specific substitution pattern on the pyrazine ring and its ability to act as a versatile intermediate in various chemical reactions. Its distinct molecular structure allows for targeted interactions with specific receptors, making it valuable in both research and therapeutic applications .
特性
分子式 |
C22H23N3O3 |
|---|---|
分子量 |
377.4 g/mol |
IUPAC名 |
2-[4-[(5,6-diphenylpyrazin-2-yl)amino]butoxy]acetic acid |
InChI |
InChI=1S/C22H23N3O3/c26-20(27)16-28-14-8-7-13-23-19-15-24-21(17-9-3-1-4-10-17)22(25-19)18-11-5-2-6-12-18/h1-6,9-12,15H,7-8,13-14,16H2,(H,23,25)(H,26,27) |
InChIキー |
PKFMARIMJHVJLA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC=C(N=C2C3=CC=CC=C3)NCCCCOCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


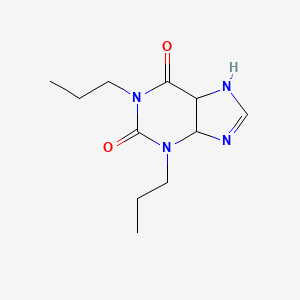

![(4R,5S,6S)-3-[(3S,5S)-1-[(2S,3R)-2-[(2S,3R)-5-carboxy-4-[(3R,5R)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]-3-hydroxybutanoyl]-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13839549.png)
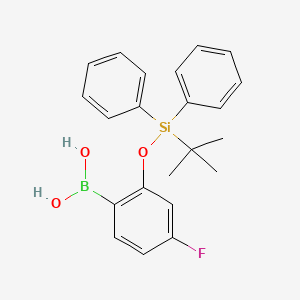
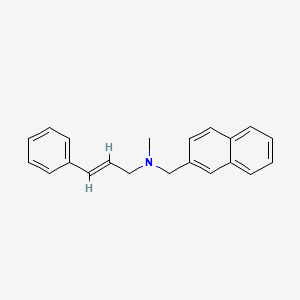
![[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;N,N-diethylethanamine](/img/structure/B13839575.png)
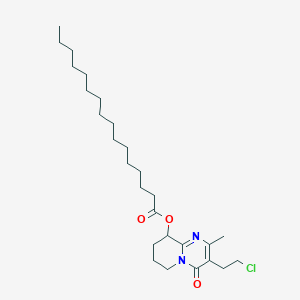
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)

![methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)

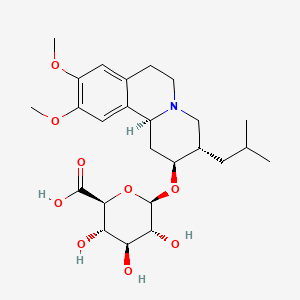
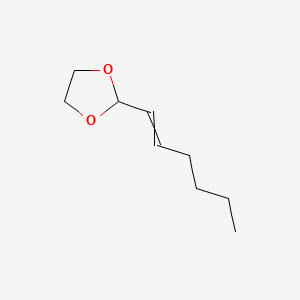
![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)
